molecular formula C11H15NO3 B3210555 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate CAS No. 1071694-24-0

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate

Cat. No.: B3210555
CAS No.: 1071694-24-0
M. Wt: 209.24
InChI Key: DZOMKZZZHYFYLN-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate is a chemical compound with the molecular formula C11H13NO2·H2O. It is a derivative of naphthalene and contains both an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate typically involves the reduction of naphthalene derivatives followed by amination and carboxylation. One common method includes the hydrogenation of 1,2,3,4-tetrahydronaphthalene to form the corresponding amine, which is then carboxylated under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes, where naphthalene derivatives are subjected to high pressure and temperature in the presence of a suitable catalyst. This is followed by amination and carboxylation steps, which are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted naphthalene compounds .

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid
  • 2-Aminotetralin-2-carboxylic acid
  • 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOMKZZZHYFYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate
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Reactant of Route 6
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